molecular formula C10H10FNO3S B2842606 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride CAS No. 2091784-08-4

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B2842606
CAS No.: 2091784-08-4
M. Wt: 243.25
InChI Key: WWACFNVDJVQABJ-UHFFFAOYSA-N
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Description

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride (CAS 2091784-08-4) is a chemical building block of significant interest in medicinal chemistry and chemical biology research. This compound features a sulfonyl fluoride warhead, an electrophilic group that is central to the Sulfur-Fluoride Exchange (SuFEx) reaction, enabling it to covalently bind to nucleophilic amino acid residues like lysine in protein targets . This mechanism is leveraged in the development of targeted covalent inhibitors (TCIs), which can achieve prolonged and potent inhibition of enzymes, such as kinases . The molecule is further characterized by its incorporation of a 5-oxopyrrolidine (or gamma-lactam) scaffold. The pyrrolidine ring is a privileged saturated structure in drug discovery, valued for its ability to explore three-dimensional pharmacophore space, influence the stereochemistry of a molecule, and improve physicochemical parameters, which can lead to better solubility and ADME profiles for drug candidates . Researchers can utilize this reagent in the design and synthesis of novel bioactive molecules aimed at targeting enzymes with catalytic lysine residues. The product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWACFNVDJVQABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct method for introducing the sulfonyl fluoride group involves reacting a thiophenol or disulfide precursor with sulfuryl fluoride (SO₂F₂) under basic conditions. This approach, detailed in EP3715342A1 , employs a two-step process:

  • Synthesis of the Thiol/Disulfide Intermediate :
    The benzene ring is first functionalized with a thiol (-SH) or disulfide (-S-S-) group at the para position relative to the 5-oxopyrrolidin-2-yl substituent. This intermediate is typically prepared via Ullmann coupling or nucleophilic aromatic substitution.
  • Fluorination with SO₂F₂ :
    The thiol/disulfide undergoes reaction with SO₂F₂ in the presence of a tertiary amine base (e.g., triethylamine) in polar aprotic solvents like acetonitrile or dichloromethane. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Key Reaction Parameters :

  • Temperature : 0–25°C (room temperature preferred for kinetic control).
  • Solvent : Acetonitrile optimizes solubility and reaction homogeneity.
  • Gas Introduction : SO₂F₂ is introduced under negative pressure to ensure efficient gas-liquid mixing.

Workup and Yield Optimization

Post-reaction workup involves:

  • Filtration to remove amine hydrochloride salts.
  • Extraction with dichloromethane or ethyl acetate.
  • Drying over anhydrous Na₂SO₄ or MgSO₄.
  • Concentration under reduced pressure (≤20°C to prevent decomposition).

Reported yields exceed 95% when using stoichiometric SO₂F₂ and finely controlled reaction times (2–4 hours).

Electrochemical Oxidation Approach

Principle and Methodology

An alternative route, adapted from electrochemical sulfonyl fluoride synthesis, oxidizes thiophenol precursors to sulfonyl fluorides in a single step. This method avoids gaseous SO₂F₂, instead utilizing fluoride ions (KF) in an aqueous-organic biphasic system.

Steps :

  • Anodic Oxidation :
    The thiophenol is oxidized at a graphite electrode to form a disulfide intermediate.
  • Nucleophilic Fluorination :
    Subsequent oxidation steps in the presence of KF and HCl-pyridine yield the sulfonyl fluoride.

Advantages :

  • Mild Conditions : Operates at ambient temperature and atmospheric pressure.
  • Scalability : Microflow reactors reduce reaction times to 5 minutes via enhanced mass transfer.

Challenges and Mitigation

  • Byproduct Formation : Sulfonic acid derivatives may form if fluorination is incomplete. Adding radical scavengers (e.g., TEMPO) suppresses side reactions.
  • Solvent System : A 1:1 mixture of acetonitrile and water ensures phase separation and efficient fluoride ion availability.

Comparative Analysis of Synthetic Routes

Parameter SO₂F₂ Method Electrochemical Halogen Exchange
Yield 95–98% 80–85% 60–70%
Reaction Time 2–4 hours 5–45 minutes 12–24 hours
Safety Moderate (toxic gas) High High
Scalability Industrial Lab-scale Lab-scale
Byproducts Minimal Sulfonic acids Chloride salts

Challenges and Optimization Strategies

Stability of the 5-Oxopyrrolidin-2-yl Group

The lactam ring is susceptible to hydrolysis under acidic conditions. Reaction pH must remain neutral to slightly basic (pH 7–8).

Solvent Selection

Acetonitrile outperforms DMF or THF due to its inertness toward SO₂F₂ and compatibility with amine bases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group (SO2F-\text{SO}_2\text{F}) is highly electrophilic, enabling nucleophilic substitutions. Key reactions include:

a. Formation of Sulfonamides
Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

Ar-SO2F+R2NHAr-SO2NR2+HF\text{Ar-SO}_2\text{F} + \text{R}_2\text{NH} \rightarrow \text{Ar-SO}_2\text{NR}_2 + \text{HF}

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine to neutralize HF .

  • Example : Reaction with aniline derivatives produces NN-aryl sulfonamides, which exhibit biological activity (e.g., carbonic anhydrase inhibition) .

b. Synthesis of Sulfonate Esters
Phenols or alcohols react with the sulfonyl fluoride group to form sulfonate esters:

Ar-SO2F+ROHAr-SO3R+HF\text{Ar-SO}_2\text{F} + \text{ROH} \rightarrow \text{Ar-SO}_3\text{R} + \text{HF}

  • Applications : These esters are intermediates in synthesizing antiproliferative agents targeting microtubules .

Palladium-Catalyzed Cross-Coupling

The aryl sulfonyl fluoride moiety participates in palladium-mediated reactions:

a. Suzuki–Miyaura Coupling
The benzene ring can undergo coupling with boronic acids in the presence of Pd catalysts (e.g., PdCl2(dppx)\text{PdCl}_2(\text{dppx})):

Ar-SO2F+R-B(OH)2PdAr-R+Byproducts\text{Ar-SO}_2\text{F} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-R} + \text{Byproducts}

  • Conditions : Requires Na2S2O4\text{Na}_2\text{S}_2\text{O}_4 as a reductant and NMP as solvent at 60–90°C .

  • Yield : Up to 98% under optimized conditions .

Hydrolysis and Stability

Sulfonyl fluorides hydrolyze slowly compared to sulfonyl chlorides but form sulfonic acids under prolonged aqueous conditions:

Ar-SO2F+H2OAr-SO3H+HF\text{Ar-SO}_2\text{F} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HF}

  • Kinetics : Hydrolysis is pH-dependent, accelerating in basic media .

  • Implications : Requires anhydrous storage to prevent degradation.

Electrochemical Fluorination

The compound can be synthesized electrochemically from disulfides or thiols via radical intermediates:

Ar-SHElectrolysis, KFAr-SO2F\text{Ar-SH} \xrightarrow{\text{Electrolysis, KF}} \text{Ar-SO}_2\text{F}

  • Mechanism : Involves sequential oxidation steps with NFSI\text{NFSI} as the fluorinating agent .

  • Efficiency : Yields up to 85% in flow reactors due to enhanced mass transfer .

Reactivity of the Pyrrolidinone Ring

The 5-oxopyrrolidin-2-yl group undergoes characteristic lactam reactions:

a. Reduction
Catalytic hydrogenation reduces the lactam to a pyrrolidine derivative:

PyrrolidinoneH2/PdPyrrolidine\text{Pyrrolidinone} \xrightarrow{\text{H}_2/\text{Pd}} \text{Pyrrolidine}

  • Catalysts : Pd/C\text{Pd/C} or Raney Ni\text{Raney Ni} under high-pressure H2\text{H}_2 .

b. Ring-Opening Reactions
Strong nucleophiles (e.g., Grignard reagents) open the lactam ring, forming amino alcohol derivatives.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Yield (%)
Nucleophilic SubstitutionAmines, Et3N\text{Et}_3\text{N}, DMFSulfonamides70–95
Suzuki CouplingPdCl2(dppx)\text{PdCl}_2(\text{dppx}), Na2S2O4\text{Na}_2\text{S}_2\text{O}_4Biaryl sulfonyl fluorides84–98
Electrochemical SynthesisNFSI\text{NFSI}, KF, flow reactorSulfonyl fluoride80–85
HydrolysisH2O\text{H}_2\text{O}, RTSulfonic acidSlow

Scientific Research Applications

Drug Discovery

The compound is recognized for its potential as a scaffold in drug design, particularly due to the presence of the pyrrolidine ring. Pyrrolidine derivatives have been linked to various biological activities, including:

  • Inverse Agonism : Compounds derived from pyrrolidine have shown selectivity for retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. For instance, certain derivatives exhibited an EC₅₀ of 12 nM against RORγt while minimizing activity against other receptors like pregnane X receptor (PXR) .

Enzyme Inhibition

Research indicates that 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride can act as an inhibitor for specific enzymes, particularly carbonic anhydrases (CAs). The compound has been synthesized and tested for its inhibitory effects on CA IX, which is overexpressed in various cancers:

CompoundIC₅₀ (nM)Selectivity
This compound10.93 - 25.06High for CA IX over CA II

This selectivity makes it a promising candidate for developing anticancer therapies .

Case Study 1: Antitumor Activity

In a study focusing on the antiproliferative effects of sulfonamide derivatives, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines such as MDA-MB-231. These studies revealed that certain analogs could significantly increase apoptosis markers, suggesting their potential utility in cancer treatment .

Case Study 2: Antimicrobial Properties

The compound has also been evaluated for its antibacterial and anti-biofilm activities. A series of studies demonstrated that derivatives exhibited significant inhibition of bacterial growth at concentrations around 50 µg/mL, indicating potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The pyrrolidinone ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds are structurally or functionally related to 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride , differing in substituents, sulfonyl halide type, or application scope:

Compound Name Substituents on Benzene Sulfonyl Group Molecular Weight (g/mol) Reactivity Profile Applications
This compound 5-Oxopyrrolidin-2-yl Fluoride 243.25 Moderate electrophilicity; hydrolytically stable Covalent inhibitors, chemical probes
4-Methylbenzenesulfonyl chloride Methyl Chloride 190.64 High reactivity; prone to hydrolysis Sulfonamide synthesis
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride Three trifluoromethyl groups Chloride 380.62 Low solubility; steric hindrance Specialty fluorinated intermediates
Methyl 4-(fluorosulfonyl)-3-methoxybenzoate 3-Methoxy, 4-fluorosulfonyl Fluoride ~246 (estimated) Moderate reactivity; ester functionality Prodrug design, enzymatic studies
4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride 3-Methyloxetan-3-yl Chloride 246.71 Strain-induced reactivity Polymer crosslinking agents

Critical Analysis of Differences

Reactivity and Stability :

  • Sulfonyl fluorides (e.g., the target compound) exhibit greater hydrolytic stability compared to sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride), making them preferable for aqueous applications .
  • The pyrrolidone group in the target compound introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., DMSO, water) relative to hydrophobic analogues like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride .

Synthetic Utility :

  • Sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) are widely used in high-temperature nucleophilic substitutions (e.g., sulfonamide formation, as in ), whereas sulfonyl fluorides require milder conditions due to reduced electrophilicity .
  • The oxetan-3-yl substituent in 4-(3-methyloxetan-3-yl)benzene-1-sulfonyl chloride introduces steric strain, enabling unique reactivity in polymer chemistry, unlike the planar pyrrolidone group in the target compound .

Biological Applications :

  • The target compound’s pyrrolidone moiety may improve target binding in covalent inhibitors (e.g., protease inhibitors) compared to simpler sulfonyl fluorides like methyl 4-(fluorosulfonyl)-3-methoxybenzoate, which lacks such interactions .
  • Sulfonamides (e.g., intermediates in ) are less reactive than sulfonyl fluorides but dominate pharmaceutical applications due to their metabolic stability .

Data Table: Physicochemical Properties

Property This compound 4-Methylbenzenesulfonyl chloride 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride
Boiling Point Not reported 150–152°C (decomposes) 210–215°C
Solubility in Water Moderate Low Insoluble
LogP (Predicted) 0.9 1.8 3.2
Hydrolytic Half-life (pH 7) >24 hours <1 hour >48 hours (steric protection)

Research Findings

  • Synthetic Pathways : The chloride precursor of the target compound, 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride , is synthesized via Friedel-Crafts acylation followed by sulfonation, analogous to methods in . Fluorination is achieved via halogen exchange under controlled conditions.
  • Biological Activity : Sulfonyl fluorides with cyclic amide substituents (e.g., pyrrolidone) show enhanced binding to serine hydrolases compared to linear analogues, as demonstrated in enzyme inhibition assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound’s decomposition temperature (~250°C) exceeds that of 4-methylbenzenesulfonyl chloride (~150°C), aligning with its hydrolytic stability .

Biological Activity

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structure and biological activity. The sulfonyl fluoride group in this compound is known for its ability to form covalent bonds with nucleophilic sites on enzymes, which can lead to inhibition or modification of their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1F1N1O1S1\text{C}_1\text{H}_1\text{F}_1\text{N}_1\text{O}_1\text{S}_1

This compound features a pyrrolidinone ring and a sulfonyl fluoride moiety, which are crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through the reactivity of the sulfonyl fluoride group. This group can react with serine residues in the active sites of various enzymes, leading to irreversible inhibition. The following points summarize the mechanism:

  • Covalent Bond Formation : The sulfonyl fluoride reacts with nucleophilic sites on enzymes, forming stable covalent bonds that inhibit enzyme activity.
  • Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play critical roles in various biological processes including inflammation and coagulation .
  • Impact on Cellular Processes : By inhibiting specific enzymes, this compound can disrupt cellular processes such as signal transduction and metabolic pathways.

Biological Activity and Applications

This compound has been investigated for various biological applications, including:

Enzyme Inhibition

Research indicates that this compound is effective against several serine proteases, including trypsin, chymotrypsin, kallikrein, plasmin, and thrombin. Its mechanism involves:

  • Irreversible Inhibition : The sulfonyl fluoride group irreversibly modifies the active site serine residue of these proteases .

Therapeutic Potential

The compound has been explored for potential therapeutic applications, particularly in:

  • Cancer Treatment : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Research Applications

In scientific research, this compound is used for:

  • Studying Enzyme Mechanisms : It serves as a tool to investigate the roles of serine proteases in various physiological and pathological processes.
  • Drug Development : Its reactivity profile makes it a valuable precursor in the synthesis of novel therapeutic agents .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Inhibition of NADPH Oxidase

A study demonstrated that a related compound, 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), inhibited NADPH oxidase activation in phagocytes. This inhibition was linked to the prevention of superoxide production, indicating potential applications in controlling oxidative stress-related diseases .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the effects of sulfonamide derivatives on cancer cell lines. Compounds structurally related to this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ProcessEffectReference
Enzyme InhibitionSerine ProteasesIrreversible inhibition
Oxidative Stress ControlNADPH OxidaseInhibition
Cancer Cell ProliferationMDA-MB-231 CellsInduces apoptosis

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride?

The synthesis typically involves multi-step reactions, including functionalization of the pyrrolidinone ring and sulfonyl fluoride introduction. For example, sulfonyl fluorides can be synthesized via chlorosulfonation followed by fluoride exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) . Reaction monitoring by TLC (e.g., heptane/EtOAC 8:2) and hazard analysis for reactive intermediates (e.g., sulfonyl chlorides) are critical steps .

Q. How is the compound characterized structurally and chemically?

Key techniques include:

  • 1H NMR : To confirm substituent positions and purity (e.g., aromatic protons and pyrrolidinone signals).
  • Elemental Analysis : For verifying molecular formula (C₁₁H₁₂FNO₃S).
  • HPLC/MS : To assess purity and detect byproducts.
    Refer to analogous sulfonyl fluorides for spectral benchmarks, such as 4-(5-(p-tolyl)-3-trifluoromethyl-pyrazol-1-yl)benzenesulfonyl fluoride, where 1H NMR data are well-documented .

Q. What safety precautions are necessary during handling?

Standard protocols for sulfonyl fluorides apply:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid exposure to moisture to prevent hydrolysis.
  • Store under inert gas (argon) at low temperatures (-20°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolidinone functionalization be addressed during synthesis?

Regioselectivity is influenced by reaction conditions:

  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) may direct cross-coupling reactions to specific positions .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc groups) can prevent undesired side reactions .
    Contradictory yields in similar syntheses may arise from solvent polarity or temperature variations, requiring iterative optimization .

Q. What strategies mitigate hydrolysis of the sulfonyl fluoride group during biological assays?

  • Buffered Solutions : Use pH-stable buffers (e.g., ammonium acetate, pH 6.5) to minimize hydrolysis .
  • Cryopreservation : Store stock solutions in anhydrous DMSO at -80°C.
  • Kinetic Studies : Monitor stability via 19F NMR to identify degradation thresholds .

Q. How does the compound’s reactivity compare to other sulfonyl fluorides in covalent bonding applications?

this compound exhibits enhanced electrophilicity due to electron-withdrawing effects of the pyrrolidinone ring, enabling faster thiol-yne or amine coupling compared to simpler analogs like 4-formylbenzenesulfonyl fluoride. However, steric hindrance from the pyrrolidinone may reduce accessibility in crowded protein environments .

Q. What computational tools are effective for predicting binding interactions of this compound with biological targets?

  • Docking Simulations : Use AutoDock Vina with force fields adjusted for sulfur-fluorine interactions.
  • MD Simulations : GROMACS can model covalent adduct formation with cysteine residues.
    Cross-validate predictions with experimental SPR (surface plasmon resonance) data to resolve discrepancies in binding affinity calculations .

Q. How can contradictory cytotoxicity data in cell-based assays be analyzed?

Discrepancies may arise from:

  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess selectivity.
  • Metabolic Interference : LC-MS/MS can identify metabolites interfering with assay readouts.
  • Concentration Gradients : Optimize dosing schedules to avoid off-target effects at high concentrations .

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